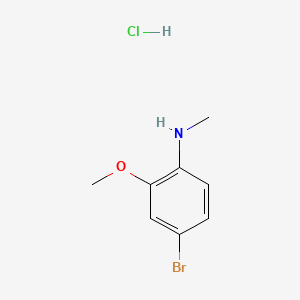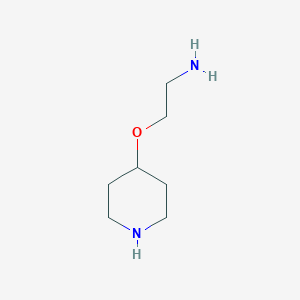
4-bromo-2-methoxy-N-methylanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group attached to the nitrogen atom of the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N-methylaniline hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Methylation: The resulting 4-bromo-2-methoxyaniline is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to introduce the methyl group on the nitrogen atom.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-bromo-2-methoxy-N-methylaniline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated products.
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-Bromo-2-methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The methoxy and bromine substituents influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-methylaniline: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxy-N-methylaniline: Lacks the bromine atom, affecting its chemical properties and uses.
4-Bromo-2-methoxyaniline: Lacks the methyl group on the nitrogen atom, leading to variations in its biological activity.
Uniqueness
4-Bromo-2-methoxy-N-methylaniline hydrochloride is unique due to the combination of the bromine, methoxy, and methyl substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11BrClNO |
|---|---|
Poids moléculaire |
252.53 g/mol |
Nom IUPAC |
4-bromo-2-methoxy-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H |
Clé InChI |
SUVOVPZQVYYZAH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Br)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)









